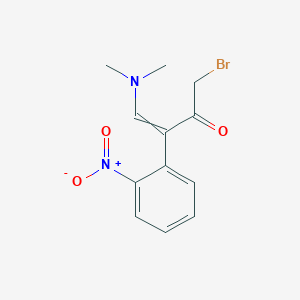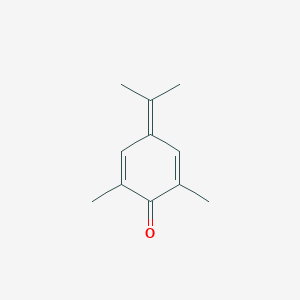
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C11H14O It is a derivative of cyclohexadienone, characterized by the presence of two methyl groups and a propan-2-ylidene group attached to the cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanone derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethyl-4-(propan-2-ylidene)cyclohexa-2,5-dien-1-one.
Cyclohexadienone Derivatives: Compounds with similar structural features and reactivity.
Quinones: Oxidized derivatives with related chemical properties.
Propiedades
Número CAS |
55182-49-5 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-propan-2-ylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14O/c1-7(2)10-5-8(3)11(12)9(4)6-10/h5-6H,1-4H3 |
Clave InChI |
RHWPJPLFJUNKQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C)C)C=C(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
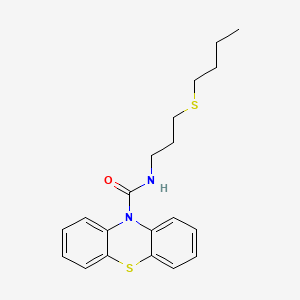
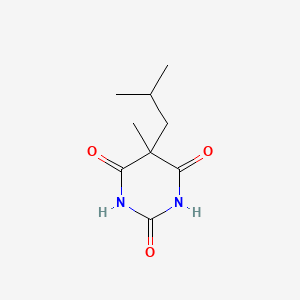
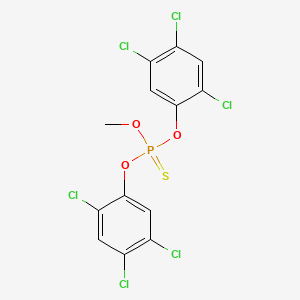
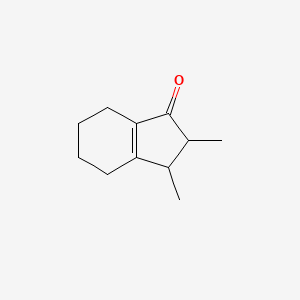
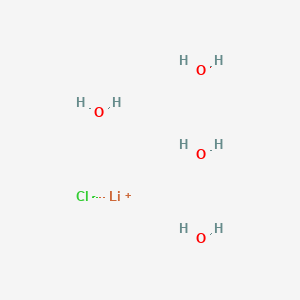
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
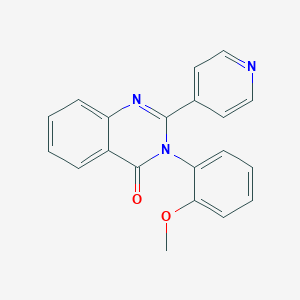
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
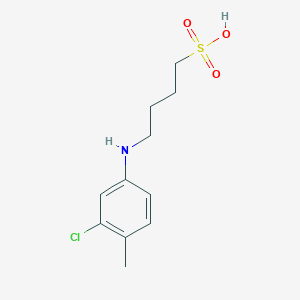
![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
